(2-Bromo-phenyl)-oxo-acetaldehydeoxime

Description

IUPAC Nomenclature and Structural Characterization

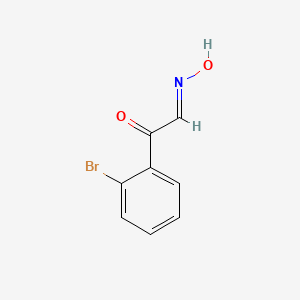

The IUPAC name for (2-bromo-phenyl)-oxo-acetaldehydeoxime is 2-bromoacetophenone oxime , derived from its parent ketone, 2-bromoacetophenone (C₆H₄Br-2-C(O)CH₃). The oxime functional group (-NOH) replaces the ketone’s oxygen, yielding the molecular formula C₈H₇BrNO (molecular weight: 214.06 g/mol).

Structural Features:

- Aromatic System : A benzene ring substituted with a bromine atom at the ortho position (C2).

- Oxime Group : The ketone (C=O) at the acetyl side chain is converted to an oxime (C=N-OH), creating a planar geometry around the nitrogen.

- Tautomerism : The oxime exists as syn (Z) and anti (E) stereoisomers due to restricted rotation around the C=N bond.

Historical Context and Discovery in Oxime Chemistry

Oximes were first systematically studied in the late 19th century by Victor Meyer , who elucidated their stereoisomerism and reactivity. The synthesis of brominated oximes, including 2-bromoacetophenone oxime, emerged in the mid-20th century as part of efforts to explore halogenated intermediates for pharmaceuticals and agrochemicals.

Key Developments:

- Synthetic Methods : Early routes involved condensing 2-bromoacetophenone with hydroxylamine hydrochloride in ethanol, yielding the oxime with >80% efficiency.

- Stereochemical Insights : Studies in the 1970s resolved the syn and anti configurations using X-ray crystallography, revealing distinct packing patterns influenced by bromine’s steric effects.

- Mechanistic Studies : The compound’s participation in Beckmann rearrangements and nucleophilic substitutions highlighted its utility in generating amines and nitriles.

Role in Organobromine Compound Research

Bromine’s electronegativity and polarizability make organobromine compounds like 2-bromoacetophenone oxime pivotal in synthetic and applied chemistry.

Applications:

Coordination Chemistry :

Pharmaceutical Intermediates :

Materials Science :

Properties

IUPAC Name |

(2E)-1-(2-bromophenyl)-2-hydroxyiminoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUDEXOYOJEORP-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 2-Bromophenylhydrazine

A key precursor for synthesizing (2-Bromo-phenyl)-oxo-acetaldehydeoxime is 2-bromophenylhydrazine , which can be prepared from 2-bromoaniline through diazotization, reduction, and hydrolysis steps.

An improved method uses zinc powder and concentrated hydrochloric acid as a reducing agent instead of sodium pyrosulfite, enhancing reaction speed, yield, and purity:

These methods provide a reliable route to high-purity 2-bromophenylhydrazine, which is essential for subsequent oxime synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

Reduction agents : Zinc powder in concentrated HCl offers advantages over sodium pyrosulfite and stannous chloride in terms of reaction speed, yield, and ease of impurity removal, making it a preferred choice for preparing 2-bromophenylhydrazine.

Purity control : Activated carbon treatment and crystallization steps are critical for removing colored impurities and achieving high purity, essential for downstream oxime synthesis.

Oximation step : Use of acetaldoxime or hydroxylamine salts under controlled conditions yields the oxime functionality with minimal side reactions. Copper sulfate catalysis has been reported to improve oximation efficiency in related acetophenone derivatives.

Environmental and cost factors : The zinc/HCl reduction method reduces reaction time and waste generation compared to older methods, improving environmental footprint and production economics.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-phenyl)-oxo-acetaldehydeoxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Bromo-phenyl)-oxo-acetaldehydeoxime typically involves the bromination of phenylacetaldehyde followed by the introduction of the oxime group. A common method is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, often in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Key Synthetic Steps:

- Bromination : Introduction of a bromine atom onto the phenyl ring.

- Oxime Formation : Reaction with hydroxylamine to form the oxime functional group.

Chemical Reactivity

This compound exhibits a range of chemical reactions:

- Oxidation : The oxime can be oxidized to form nitrile oxides.

- Reduction : Reduction can yield amines using agents like sodium borohydride.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations that are crucial in developing new compounds.

Medicinal Chemistry

Research has indicated potential applications in drug development:

- Anticancer Activity : Studies have shown that oxime derivatives can exhibit significant anticancer properties. For instance, compounds with oxime functionalities have been evaluated for their ability to inhibit specific kinases associated with cancer progression, demonstrating promising cytotoxic effects against various cancer cell lines .

- Mechanisms of Action : The oxime group can form stable complexes with metal ions, influencing biochemical pathways related to cancer cell proliferation and apoptosis .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be a valuable building block in manufacturing processes for various chemical products.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

Mechanism of Action

The mechanism by which (2-Bromo-phenyl)-oxo-acetaldehydeoxime exerts its effects involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Observations:

Substituent Effects :

- The 2-bromo substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic reactivity compared to the 4-methoxyphenyl analog (CAS 1823-76-3), where the methoxy group donates electrons via resonance .

- Ester derivatives (e.g., Methyl 2-(2-bromophenyl)-2-oxoacetate, CAS 122394-38-1) exhibit higher lipophilicity due to the ester group, enhancing membrane permeability in biological systems compared to oxime-containing analogs .

Functional Group Influence: The oxime group (-NOH) in the target compound enables chelation with metal ions, a property absent in ester or carboxylic acid analogs. This makes it valuable in catalysis or metallodrug design. Carboxylic acid derivatives (e.g., 2-(4-Bromophenyl)-2-oxoacetic acid, CAS 7099-87-8) are more acidic (pKa ~2-3) compared to oximes (pKa ~10-12), affecting their solubility and ionic state under physiological conditions .

Biological Activity

(2-Bromo-phenyl)-oxo-acetaldehyde oxime, with the CAS number 864445-89-6, is an organic compound characterized by its brominated phenyl group and oxime functional group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 228.04 g/mol. This compound's unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry.

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. These properties make it a valuable intermediate in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 228.04 g/mol |

| CAS Number | 864445-89-6 |

Research indicates that (2-Bromo-phenyl)-oxo-acetaldehyde oxime may function as an enzyme inhibitor or pharmacophore in drug design. The oxime and aldehyde moieties allow for interactions with biological targets, potentially modulating enzyme activity or receptor interactions.

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reversible or irreversible complexes, thereby altering metabolic pathways.

- Receptor Interaction : Its structure allows it to bind to various receptors, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Case Studies

Several studies have explored the biological effects of compounds with similar structures:

- Antitumor Activity : A study on oxime derivatives demonstrated significant inhibition of FLT3 kinase activity, with an IC of 7.89 nM, indicating potential for similar activity in (2-Bromo-phenyl)-oxo-acetaldehyde oxime .

- Cytotoxic Effects : Research on related compounds showed that certain derivatives induced apoptosis and cell cycle arrest in cancer cell lines . This suggests that (2-Bromo-phenyl)-oxo-acetaldehyde oxime could exhibit similar cytotoxic properties.

Interaction with Biological Molecules

The compound's functional groups facilitate the formation of hydrogen bonds and engage in redox reactions, which could modulate enzyme activity or receptor interactions. Further studies are necessary to elucidate specific molecular targets and mechanisms of action.

Comparative Analysis

Comparative studies highlight the unique features of (2-Bromo-phenyl)-oxo-acetaldehyde oxime compared to other halogenated analogs:

| Compound | IC (nM) | Biological Activity |

|---|---|---|

| (2-Bromo-phenyl)-oxo-acetaldehyde oxime | TBD | Potential enzyme inhibitor |

| Indirubin-5-carboxamide analog | 7.89 | Antitumor activity |

| Other halogenated derivatives | Varies | Diverse biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.